molecular formula C19H17NO4 B3903809 2-benzoyl-3-(3,4,5-trimethoxyphenyl)acrylonitrile

2-benzoyl-3-(3,4,5-trimethoxyphenyl)acrylonitrile

Cat. No.: B3903809
M. Wt: 323.3 g/mol
InChI Key: UOUFHXICGIKHAK-OQLLNIDSSA-N
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Description

“2-benzoyl-3-(3,4,5-trimethoxyphenyl)acrylonitrile” is a chemical compound that contains a linear β-phenyl-α,β-unsaturated carbonyl scaffold . It is part of a class of compounds known as Trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported. For instance, mescaline, a compound with a similar trimethoxyphenyl group, was first synthesized in 1919 by Ernst Späth from 3,4,5-trimethoxybenzoyl chloride .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a linear β-phenyl-α,β-unsaturated carbonyl scaffold . It contains a total of 45 bonds, including 25 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), 1 nitrile (aliphatic), and 3 ethers (aromatic) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, compounds containing the TMP group have displayed notable bioactivity effects . They have shown anti-cancer effects by effectively inhibiting various proteins and receptors .

Future Directions

The future directions for “2-benzoyl-3-(3,4,5-trimethoxyphenyl)acrylonitrile” could involve further exploration of its potential bioactivity effects. Given the diverse properties of TMP-bearing compounds, there may be potential for valuable applications across a wide range of biomedical fields .

Properties

IUPAC Name

(E)-2-benzoyl-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-22-16-10-13(11-17(23-2)19(16)24-3)9-15(12-20)18(21)14-7-5-4-6-8-14/h4-11H,1-3H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUFHXICGIKHAK-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-benzoyl-3-(3,4,5-trimethoxyphenyl)acrylonitrile

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